

Application Notes: Ro24-7429 & Ro5-3335

Protocol for Inhibiting Tat-Mediated Transcription

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Compound of Interest

Compound Name: Ro24-5098

Cat. No.: B1680670

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Note to the Researcher: The compound "**Ro24-5098**" specified in the topic is not found in the available scientific literature. However, the literature extensively covers two closely related benzodiazepine analogs, Ro5-3335 and Ro24-7429, which are recognized as inhibitors of HIV-1 Tat-mediated transcription. This document provides detailed protocols and data based on these two well-documented compounds. It is presumed that the intended compound of interest was Ro24-7429, the more studied analog of Ro5-3335.

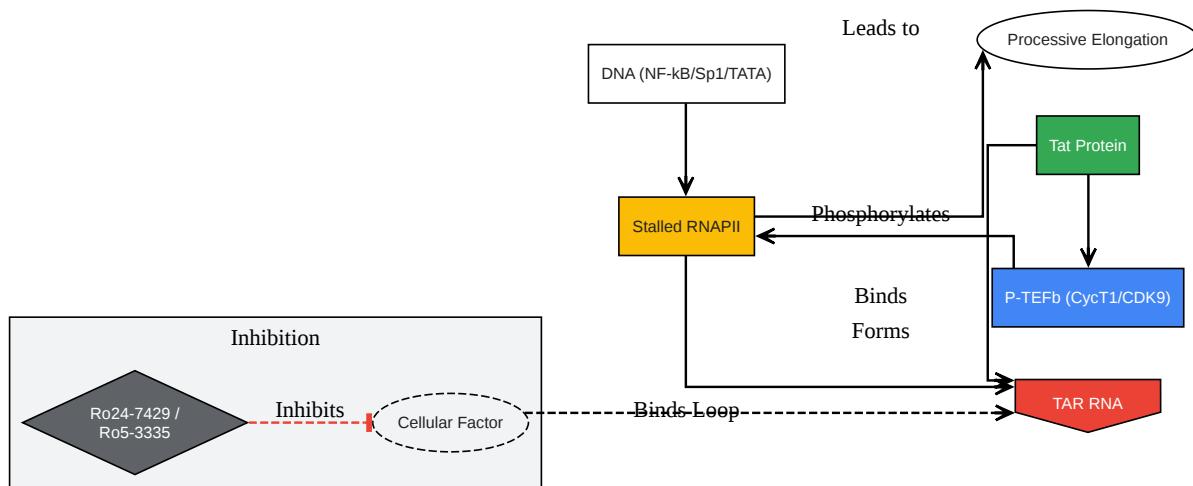
Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a potent transcriptional transactivator essential for viral replication.^{[1][2]} Tat dramatically enhances the elongation of viral transcripts by binding to an RNA hairpin structure known as the Trans-Activation Response (TAR) element, located at the 5' end of nascent viral transcripts. This interaction recruits cellular factors, including the Positive Transcription Elongation Factor b (P-TEFb), to the stalled RNA Polymerase II (RNAPII) complex, promoting processive transcription. Due to its critical role, the Tat-TAR axis is a prime target for antiretroviral drug development. The benzodiazepine derivatives Ro5-3335 and Ro24-7429 are experimental inhibitors that specifically target the function of the Tat protein.^{[1][3]}

Mechanism of Action

Ro5-3335 and its analog Ro24-7429 inhibit HIV-1 replication by reducing the steady-state levels of viral RNA in infected cells.[1][4] The mechanism does not appear to involve direct competition with Tat for binding to TAR RNA.[3] Instead, evidence suggests that these compounds may act via a specific loop-binding cellular factor that is essential for Tat's function. [3] Nuclear run-on assays have indicated that the primary effect of these inhibitors is on the initiation of Tat-dependent transcription, although a measurable impact on transcript elongation has also been observed.[1][2] This suggests a potential common mechanism governing both Tat-mediated initiation and elongation that is disrupted by these compounds.

Diagram: Tat-Mediated Transcription and Inhibition Pathway



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Caption: Mechanism of Tat-mediated transcription and its inhibition by Ro24-7429/Ro5-3335.

Data Presentation

Quantitative data on the anti-HIV activity of Ro5-3335 and Ro24-7429 are highly dependent on the cell type and assay conditions used. While specific IC₅₀ values for Tat inhibition are not consistently reported across the literature, the effective concentrations are generally in the micromolar range. It is noteworthy that in a Phase I/II clinical trial, Ro24-7429 did not demonstrate significant antiviral activity in patients.[5][6]

Table 1: Summary of Biological Activity for Tat Inhibitors

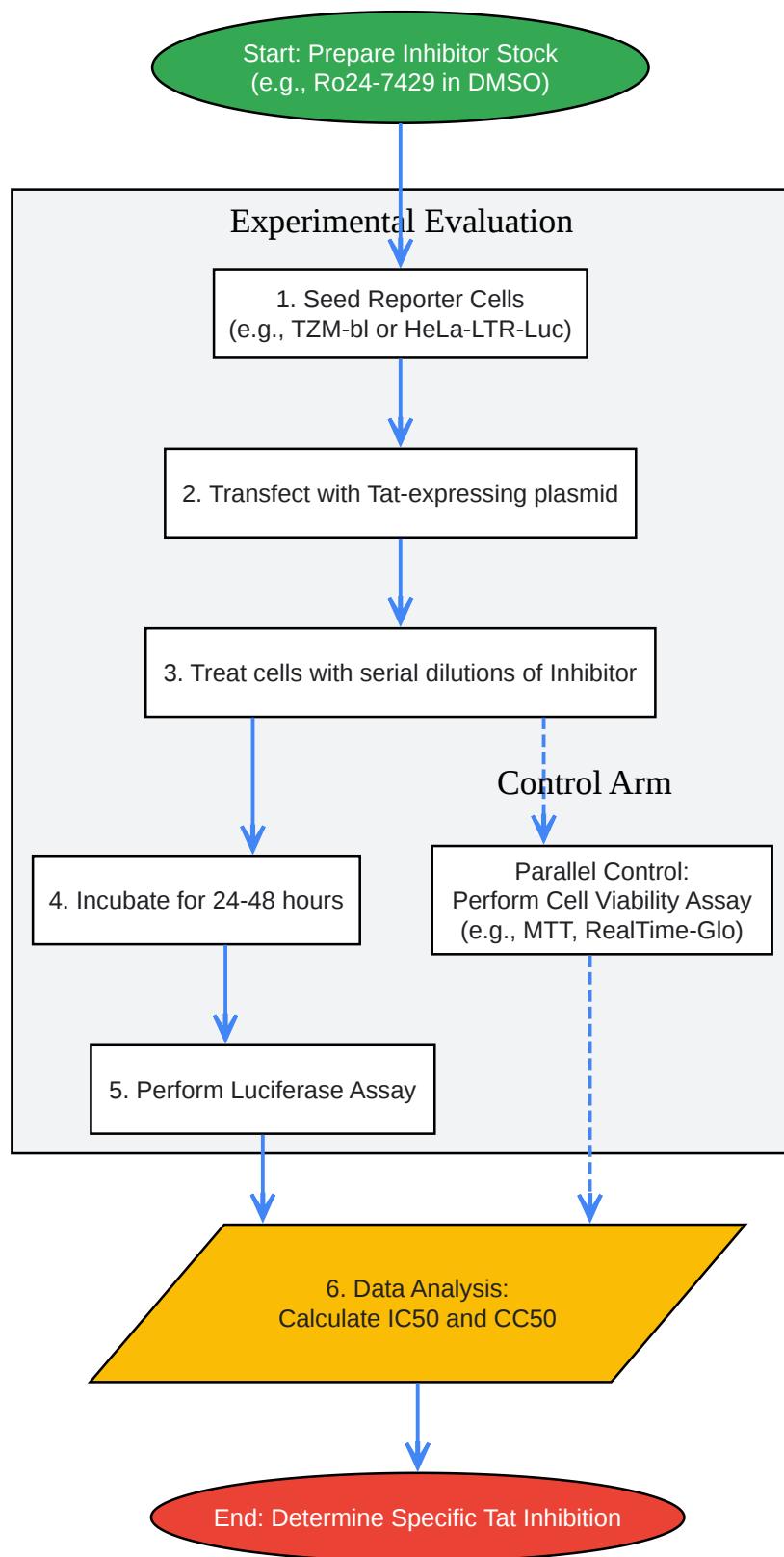
Compound	Target/Assay	Cell Line / System	Reported Potency / Activity	Reference(s)
Ro5-3335	HIV-1 Replication	SW480 cells	Inhibition of replication confirmed	[7]
	Tat-dependent Transcription	Recombinant Adenovirus	Predominantly inhibits initiation	[1][2]
Ro24-7429	HIV-1 Replication	Acutely infected PBMCs & Macrophages	Effective in the micromolar range	
	Tat-dependent Translation	Xenopus Oocytes	Dose-dependent inhibition; more potent than Ro5-3335	[3]
	HIV-1 Replication	Cytokine-stimulated Macrophages	Tested at various inhibitory concentrations (IC ₅₀ to IC ₉₉)	[8]
	HIV-1 Replication	HIV-infected patients (Clinical Trial)	No significant antiviral activity observed	[5][6]

|| RUNX1 Inhibition | Mouse Model (Lung Injury) | Robustly abrogates inflammation and fibrosis ||[9][10]||

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of Tat inhibitors like Ro24-7429.

Diagram: Experimental Workflow for Tat Inhibitor Screening

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Caption: General workflow for evaluating the efficacy and toxicity of a Tat inhibitor.

Protocol 4.1: Cell-Based Tat-Dependent HIV-1 LTR Transactivation Assay

This protocol uses a reporter cell line to quantify Tat-mediated transcription from the HIV-1 LTR promoter. Inhibition of the reporter signal indicates potential activity of the test compound.

Materials:

- HeLa or TZM-bl cells containing an integrated HIV-1 LTR-luciferase reporter construct.
- A mammalian expression vector encoding the HIV-1 Tat protein.
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Transfection reagent (e.g., Lipofectamine™ 3000).
- Ro24-7429 or Ro5-3335, dissolved in DMSO to create a 10 mM stock.
- 96-well cell culture plates.
- Luciferase assay reagent kit.
- Luminometer.

Methodology:

- Cell Seeding: Seed HeLa-LTR-Luc or TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1×10^4 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
- Transfection: The following day, transfect the cells with the Tat-expressing plasmid according to the transfection reagent manufacturer's protocol. A typical reaction involves 50-100 ng of plasmid DNA per well. Include a control group transfected with an empty vector.
- Compound Preparation: Prepare serial dilutions of the Ro24-7429/Ro5-3335 stock solution in a complete cell culture medium. A typical concentration range would be from 100 μM down to 10 nM, including a DMSO-only vehicle control.

- Treatment: Approximately 4-6 hours post-transfection, carefully remove the transfection medium and replace it with 100 μ L of the medium containing the serially diluted inhibitor.
- Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
- Lysis and Luciferase Measurement: Remove the medium. Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions and a plate-reading luminometer.
- Data Analysis: Normalize the luciferase readings of the inhibitor-treated wells to the DMSO vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the 50% inhibitory concentration (IC₅₀).

Protocol 4.2: In Vitro Transcription Assay

This cell-free assay directly measures the synthesis of RNA from an HIV-1 LTR template to assess the inhibitor's effect on the core transcriptional machinery.

Materials:

- Linearized DNA template containing the HIV-1 LTR promoter upstream of a G-less cassette.
- HeLa nuclear extract or purified RNA Polymerase II.
- Recombinant HIV-1 Tat protein.
- Transcription buffer (containing MgCl₂, KCl, DTT, HEPES).
- Ribonucleotide Triphosphate (NTP) mix (ATP, CTP, GTP).
- [α -³²P]UTP or a non-radioactive RNA labeling kit.
- Ro24-7429 or Ro5-3335 in DMSO.
- RNase inhibitor.
- Denaturing polyacrylamide gel.

Methodology:

- Reaction Assembly: In an RNase-free microcentrifuge tube, assemble the transcription reaction on ice. A typical 25 μ L reaction includes: nuclear extract, DNA template (100-200 ng), transcription buffer, RNase inhibitor, and recombinant Tat protein.
- Inhibitor Addition: Add the desired concentration of Ro24-7429/Ro5-3335 or DMSO vehicle to the respective tubes.
- Pre-incubation: Pre-incubate the mixture for 15-20 minutes at 30°C to allow complex formation.
- Transcription Initiation: Start the reaction by adding the NTP mix containing the labeled UTP.
- Incubation: Incubate for 30-60 minutes at 30°C.
- Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and proteinase K.
- RNA Purification: Purify the transcribed RNA using phenol:chloroform extraction and ethanol precipitation.
- Analysis: Resuspend the RNA pellet in a formamide-containing loading dye, denature at 90°C for 5 minutes, and resolve the transcripts on a denaturing polyacrylamide gel.
- Visualization: Visualize the radiolabeled transcripts using autoradiography or a phosphorimager. Quantify band intensity to determine the level of inhibition.

Protocol 4.3: Cell Viability (Cytotoxicity) Assay

This assay is a crucial control to ensure that the observed reduction in reporter gene expression is due to specific inhibition of Tat function and not general cellular toxicity.

Materials:

- Cells used in the primary assay (e.g., HeLa or TZM-bl).
- 96-well cell culture plates.

- Ro24-7429 or Ro5-3335 in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or an alternative viability reagent (e.g., RealTime-Glo™).
- Solubilization buffer (e.g., acidified isopropanol) for MTT assay.
- Microplate reader.

Methodology:

- Cell Seeding and Treatment: Seed and treat the cells with the inhibitor at the same concentrations and for the same duration as in the primary transactivation assay (Protocol 4.1).
- Reagent Addition:
 - For MTT: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
 - For other assays: Follow the manufacturer's protocol.
- Measurement:
 - For MTT: After incubation, add solubilization buffer to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values of treated cells to the DMSO vehicle control. Plot cell viability against the log of the inhibitor concentration to determine the 50% cytotoxic concentration (CC50). A selective inhibitor should have a CC50 value significantly higher than its IC50 value.

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